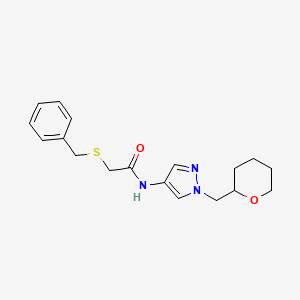
2-(benzylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(benzylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It contains a benzylthio group, a tetrahydro-2H-pyran-2-yl group, and a 1H-pyrazol-4-yl group . These groups are common in many organic compounds and can participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydro-2H-pyran-2-yl group, for example, is a six-membered ring with one oxygen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure. The benzylthio group might participate in nucleophilic substitution reactions, while the pyrazol group could potentially engage in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces .科学的研究の応用
Scientific Research Applications in Related Areas
Drug Development and Pharmacokinetics : Research on compounds with complex structures, similar to the one , often focuses on their potential as therapeutic agents. For example, the study of benznidazole's multiple-dose kinetics in patients with Chagas disease provides insights into the drug's suitability for repeated dose schedules, indicating no significant fluctuations in drug plasma levels under treatment conditions (Raaflaub, 1980).
Metabolism and Bioavailability Studies : The disposition and metabolism of novel compounds are crucial for understanding their efficacy and safety. An example is the investigation into the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This study outlines the process of metabolite profiling, highlighting the importance of understanding metabolic pathways and bioavailability for drug development (Renzulli et al., 2011).
Toxicology and Safety Assessment : Examining the safety profile of chemical compounds is a fundamental aspect of scientific research applications. Studies on the exposure to heterocyclic amines and their metabolism, for instance, shed light on potential carcinogenic risks associated with dietary intake, emphasizing the need for thorough toxicological evaluations in the development of new compounds (Wakabayashi et al., 1993).
Interaction Studies : Understanding how new compounds interact with other substances or genetic variations is critical. Research into the interaction of gene polymorphisms with smoking and dietary mutagen intake in modifying the risk of pancreatic cancer illustrates the complexity of chemical interactions within biological systems, highlighting the importance of personalized medicine approaches (Suzuki et al., 2008).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Its toxicity would depend on its specific structure and the functional groups it contains .
特性
IUPAC Name |
2-benzylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)20-16-10-19-21(11-16)12-17-8-4-5-9-23-17/h1-3,6-7,10-11,17H,4-5,8-9,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKAONHASSGCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2915212.png)
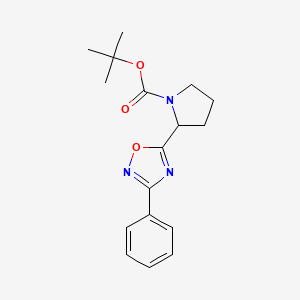
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)

![N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2915219.png)
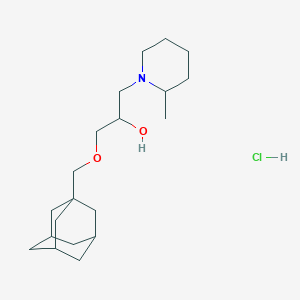
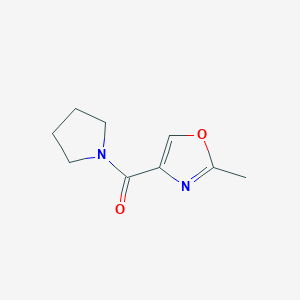

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915226.png)
![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2915228.png)
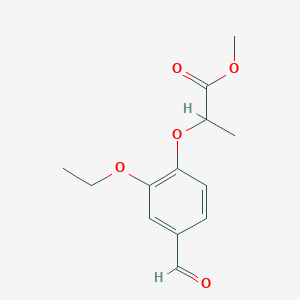
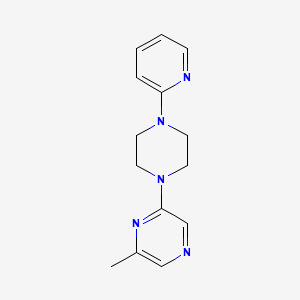
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2915234.png)
